3-(2-Fluorophenyl)propionic acid
Overview
Description
3-(2-Fluorophenyl)propionic acid: is an organic compound with the molecular formula C₉H₉FO₂. It is a derivative of propionic acid where a fluorophenyl group is attached to the third carbon of the propionic acid chain. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ester Hydrolysis Method: One common method for preparing 3-(2-Fluorophenyl)propionic acid involves the hydrolysis of ethyl 3-(2-fluorophenyl)propionate. This reaction typically uses a 50% aqueous solution of sodium hydroxide and is carried out under reflux conditions for about 2 hours.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(2-Fluorophenyl)propionic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: Formation of 3-(2-Fluorophenyl)propanoic acid.
Reduction: Formation of 3-(2-Fluorophenyl)propanol.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: 3-(2-Fluorophenyl)propionic acid is used as an intermediate in the synthesis of various organic compounds.
Biology:
Biological Studies: It is used in studies related to enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: The compound is explored for its potential therapeutic properties and as a building block for drug development.
Industry:
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2-Fluorophenyl)propionic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, influencing biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 3-(4-Fluorophenyl)propionic acid
- 2-Fluorocinnamic acid
- 2-Fluorophenylacetic acid
Comparison:
- Structural Differences: While these compounds share the fluorophenyl group, the position of the fluorine atom and the length of the carbon chain can vary, leading to differences in reactivity and properties.
- Unique Properties: 3-(2-Fluorophenyl)propionic acid is unique due to its specific substitution pattern, which can influence its chemical behavior and applications .
Properties
IUPAC Name |
3-(2-fluorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZLQEOSDXLCKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366370 | |
Record name | 3-(2-Fluorophenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1643-26-1 | |
Record name | 3-(2-Fluorophenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-fluorophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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